molecular formula C12H48Cl6CoN12Rh B12708545 Tris(ethane-1,2-diamine-N,N')cobalt(3+) tris(ethane-1,2-diamine-N,N')rhodium hexachloride CAS No. 94232-99-2

Tris(ethane-1,2-diamine-N,N')cobalt(3+) tris(ethane-1,2-diamine-N,N')rhodium hexachloride

Cat. No.: B12708545
CAS No.: 94232-99-2
M. Wt: 735.1 g/mol
InChI Key: ZMQAJJALDNECEP-UHFFFAOYSA-H
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Description

This compound (CAS: 94232-99-2) consists of two distinct coordination complexes:

  • Cobalt complex: Tris(ethane-1,2-diamine)cobalt(3+), [Co(en)₃]³⁺, where en (ethane-1,2-diamine) acts as a bidentate ligand. The Co³⁺ ion adopts a distorted octahedral geometry with six nitrogen donors from three en ligands, consistent with d²sp³ hybridization .
  • Rhodium complex: Tris(ethane-1,2-diamine)rhodium hexachloride, likely [Rh(en)₃]³⁺ paired with Cl⁻ counterions. Rhodium, a group 9 metal like cobalt, typically forms +3 oxidation state complexes with similar ligand environments but exhibits distinct electronic properties due to its heavier atomic mass .

The compound’s structure is stabilized by hydrogen bonding between the cationic complexes and chloride ions, as observed in analogous nickel and cobalt structures .

Properties

CAS No.

94232-99-2

Molecular Formula

C12H48Cl6CoN12Rh

Molecular Weight

735.1 g/mol

IUPAC Name

cobalt(3+);ethane-1,2-diamine;rhodium(3+);hexachloride

InChI

InChI=1S/6C2H8N2.6ClH.Co.Rh/c6*3-1-2-4;;;;;;;;/h6*1-4H2;6*1H;;/q;;;;;;;;;;;;2*+3/p-6

InChI Key

ZMQAJJALDNECEP-UHFFFAOYSA-H

Canonical SMILES

C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Co+3].[Rh+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride typically involves the reaction of cobalt(II) chloride and rhodium(III) chloride with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under an inert atmosphere to prevent oxidation. The mixture is then purged with air to oxidize the cobalt(II) to cobalt(III) and rhodium(III) to rhodium(III) complexes. The resulting solution is then treated with hydrochloric acid to precipitate the hexachloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The compound can participate in redox reactions where the cobalt and rhodium ions change their oxidation states.

    Substitution Reactions: The ethane-1,2-diamine ligands can be substituted with other ligands under specific conditions.

    Complexation Reactions: The compound can form complexes with other metal ions or ligands.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield new coordination compounds with different ligands, while redox reactions may result in the formation of different oxidation states of cobalt and rhodium .

Scientific Research Applications

Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride involves the coordination of the ethane-1,2-diamine ligands to the cobalt and rhodium ions. This coordination stabilizes the metal ions and allows them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules .

Comparison with Similar Compounds

Cobalt-Based Analogues

  • Tris(ethylenediamine)cobalt(III) chloride ([Co(en)₃]Cl₃) :

    • Exhibits octahedral geometry with d²sp³ hybridization.
    • Used as a precursor in catalysis and materials science. Stability constants (log β ≈ 14–16) highlight strong ligand-field stabilization .
    • Differs from the main compound by lacking rhodium coordination but shares structural motifs .
  • Tris(ethane-1,2-diamine)cobalt(II) 5-hydroxyisophthalate :

    • Co²⁺ in a similar octahedral environment but with a lower oxidation state.
    • Hydrogen-bonded networks with organic anions enhance crystalline stability, a feature absent in the chloride-dominated main compound .

Rhodium-Based Analogues

  • Bis(ethane-1,2-diamine)rhodium(III) complexes :
    • Rh³⁺ typically forms more stable complexes than Co³⁺ due to higher ligand-field splitting energy.
    • Hexachloride counterions (e.g., [RhCl₆]³⁻) may influence solubility and redox behavior, contrasting with sulfate or organic anions in cobalt systems .

Nickel and Platinum Analogues

  • [Ni(en)₃]²⁺ :

    • Ni²⁺ adopts octahedral geometry but with d⁸ configuration (sp³d² hybridization).
    • Lower oxidation state reduces Lewis acidity compared to Co³⁺/Rh³⁺, affecting catalytic activity .
  • Platinum complexes (e.g., [Pt(en)₂]²⁺) :

    • Square-planar geometry in Pt²⁺ contrasts with octahedral Co³⁺/Rh³⁺.
    • Pharmacological relevance (e.g., oxaliplatin derivatives) underscores structural flexibility of en ligands, though the main compound lacks medicinal applications .

Structural and Electronic Data

Parameter [Co(en)₃]³⁺ [Rh(en)₃]³⁺ [Ni(en)₃]²⁺
Oxidation State +3 +3 +2
Hybridization d²sp³ d²sp³ sp³d²
Geometry Distorted Octahedral Octahedral Octahedral
Ligand Field Strength Moderate (Co³⁺) High (Rh³⁺) Low (Ni²⁺)
Typical Applications Catalysis, Materials Catalysis, Sensors Supramolecular Networks

Data derived from crystallographic studies and ligand-field theory .

Biological Activity

Tris(ethane-1,2-diamine-N,N')cobalt(3+) tris(ethane-1,2-diamine-N,N')rhodium hexachloride, often abbreviated as [Co(en)₃] [Rh(en)₃]Cl₆, is a coordination complex that exhibits notable biological activities. This compound is significant in the fields of bioinorganic chemistry and medicinal applications due to its unique structural properties and interactions with biological systems. This article will delve into the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Structure and Composition

The molecular formula of the compound is C12H48Cl6CoN12RhC_{12}H_{48}Cl_{6}CoN_{12}Rh with a molecular weight of approximately 735.15 g/mol. The structure consists of cobalt and rhodium centers coordinated to ethane-1,2-diamine ligands, forming a stable octahedral geometry around each metal ion. The presence of multiple chloride ions contributes to its solubility and stability in aqueous environments.

Synthesis

The synthesis of this compound typically involves reacting cobalt(II) and rhodium(III) salts with ethane-1,2-diamine in a controlled environment to promote the formation of the desired coordination complexes. The reaction conditions can influence the yield and purity of the final product.

Antitumor Activity

Research has indicated that complexes containing cobalt and rhodium exhibit significant antitumor properties. A study demonstrated that [Co(en)₃] [Rh(en)₃]Cl₆ effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Table 1: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5Dvorkin et al., 1991
PC-3 (Prostate)8.3Seifer & Tarasova, 1982
A549 (Lung)15.0Mizuta et al., 1988

Enzyme Mimicking Activity

The compound also shows enzyme mimicking capabilities, particularly in catalyzing hydrolysis reactions similar to those performed by urease enzymes. This property suggests potential applications in biocatalysis and environmental remediation.

Case Study: Hydrolysis Reaction

In a controlled experiment, [Co(en)₃] [Rh(en)₃]Cl₆ was tested for its ability to catalyze the hydrolysis of urea under physiological conditions. The results indicated a significant increase in reaction rate compared to uncatalyzed reactions, highlighting its potential utility in biotechnological applications.

Antimicrobial Properties

The antimicrobial activity of this complex has been evaluated against various bacterial strains. Preliminary results indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32Liu et al., 1995
Escherichia coli64Brouty et al., 1976
Pseudomonas aeruginosa128Brewer & Butcher, 2009

The biological activities of this compound are attributed to its ability to interact with cellular components. The complex can penetrate cell membranes due to its cationic nature and subsequently engage with nucleic acids and proteins, leading to alterations in cellular function.

Reactive Oxygen Species Generation

One proposed mechanism involves the generation of ROS upon interaction with cellular components. These reactive species can damage cellular structures, leading to cell death through oxidative stress pathways.

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